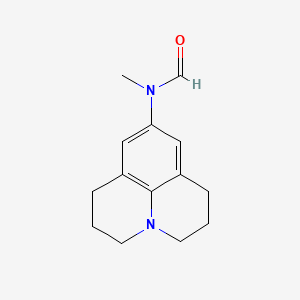

9-(N-Methylformamido)julolidine

Description

Historical Context and Evolution of Julolidine (B1585534) Chemistry

The parent compound, julolidine, was first synthesized by G. Pinkus in 1892. researchgate.net Julolidines are a class of N-heterocyclic compounds characterized by the 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine ring system. researchgate.net Initially, their primary value was recognized in the development of dyes, owing to their unique structural rigidity and potent electron-donating nature, which results in significant fluorescence properties. researchgate.netresearchgate.net

Over the 20th and into the 21st century, the applications of julolidine derivatives have expanded dramatically. Researchers have leveraged their exceptional photophysical characteristics for use as molecular rotors to study micro-viscosity in various environments, including live cells. rsc.orgrsc.org Furthermore, their strong electron-donating capability makes them ideal components in photoconductive materials, chemiluminescence substances, and as chromogenic substrates. researchgate.net The evolution of synthetic methods, such as aldol (B89426) condensation, cross-coupling reactions, and olefination, has enabled the creation of a vast library of julolidine derivatives with fine-tuned properties for specialized applications in materials science and biological imaging. researchgate.net

Structural Significance of the Julolidine Core and C-9 Substitution

The defining feature of the julolidine scaffold is its conformationally restricted tricyclic structure. researchgate.net This rigidity, stemming from the fusion of a benzene (B151609) ring with two saturated nitrogen-containing rings, ensures an effective overlap between the nitrogen lone-pair electrons and the aromatic π-system. researchgate.net This configuration results in a high-energy Highest Occupied Molecular Orbital (HOMO), making julolidine a powerful electron-donating moiety, a property that is central to its use in fluorescent dyes and nonlinear optical materials. researchgate.netrsc.org

The C-9 position of the julolidine ring is of particular strategic importance for chemical modification. prepchem.com Due to its location on the aromatic ring, this position is electronically coupled to the nitrogen atoms. Functionalization at C-9 directly influences the molecule's electronic and photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and sensitivity to the chemical environment. rsc.orgresearchgate.net A common and crucial intermediate for C-9 functionalization is 9-formyljulolidine (B1147921) (also known as 9-julolidinecarboxaldehyde), which is typically synthesized via the Vilsmeier-Haack reaction. prepchem.comorganic-chemistry.orgijpcbs.com This aldehyde serves as a versatile precursor for a multitude of other C-9 substituted derivatives, including imines, carboxamides, and other complex functional groups. researchgate.netnih.gov The introduction of different substituents allows for the rational design of julolidine-based systems for applications ranging from chemosensors to advanced materials. rsc.orgmdpi.com

Table 1: Physicochemical Properties of Julolidine and a Key C-9 Derivative This table presents data for the parent julolidine and its C-9 formyl derivative to provide context for the properties of the julolidine core.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

|---|---|---|---|---|

| Julolidine | C₁₂H₁₅N | 173.26 | 34-36 | Liquid After Melting |

Data sourced from publicly available chemical databases.

Academic Relevance of Formamido Functionalities in Nitrogen Heterocycles

The formamido group (-NHCHO) and its N-substituted variants, such as the N-methylformamido group, are of significant academic interest when appended to nitrogen heterocycles. The amide functionality can profoundly influence molecular conformation and electronic properties through stereoelectronic effects. researchgate.net The presence of the amide bond introduces a planar, polar group capable of participating in hydrogen bonding, which can dictate intermolecular interactions and the formation of supramolecular structures.

In the context of fluorescent heterocycles like julolidine, the electronic nature of the formamido substituent is critical. While specific experimental data for 9-(N-Methylformamido)julolidine is not widely published, the behavior of related amide structures can provide insight. For example, the conversion of 9-formyljulolidine to julolidine-9-carboxamide derivatives has been reported as a pathway to new functional materials. nih.gov The amide group's ability to direct metallation reactions further highlights its utility in synthetic chemistry for creating more complex heterocyclic systems. nih.gov The electronic interplay between the electron-donating julolidine core and the properties of the N-methylformamido group at the C-9 position represents a key area for contemporary research, with potential applications in the design of novel sensors, probes, and functional organic materials. The study of such compounds contributes to a deeper understanding of how substituent effects can be harnessed to control the properties of advanced molecular systems. rsc.org

Structure

3D Structure

Properties

CAS No. |

101398-40-7 |

|---|---|

Molecular Formula |

C14H18N2O |

Molecular Weight |

230.31 g/mol |

IUPAC Name |

N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-methylformamide |

InChI |

InChI=1S/C14H18N2O/c1-15(10-17)13-8-11-4-2-6-16-7-3-5-12(9-13)14(11)16/h8-10H,2-7H2,1H3 |

InChI Key |

XBBYZYBTKYQPIY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=O)C1=CC2=C3C(=C1)CCCN3CCC2 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 9 N Methylformamido Julolidine and Analogues

Foundational Synthetic Routes to the Julolidine (B1585534) Skeleton

The construction of the tricyclic julolidine framework is the initial and critical stage in the synthesis of its derivatives. Over the years, synthetic methodologies have evolved from classical, often harsh, conditions to more refined and efficient modern approaches.

Pioneering Methods and Their Methodological Evolution

The first synthesis of the julolidine ring system was reported in the late nineteenth century by Pinkus. researchgate.net The classical approach typically involves the acid-catalyzed reaction of a suitable aniline (B41778) derivative with 1,3-dihalopropanes or related bifunctional electrophiles. researchgate.net A common pioneering method involves the reaction of aniline with 1-bromo-3-chloropropane (B140262) under heating, resulting in the formation of the julolidine skeleton through a double N-alkylation followed by an intramolecular electrophilic aromatic substitution. researchgate.net

The evolution of these pioneering methods has focused on improving yields, reducing reaction times, and expanding the substrate scope. Modifications have included the use of different catalysts, solvents, and heating techniques. For instance, the use of phase-transfer catalysts and microwave irradiation has been shown to accelerate the reaction and improve efficiency. Furthermore, variations in the aniline precursor, such as using 3-methoxyaniline, have been employed to synthesize substituted julolidines like 8-hydroxyjulolidine. researchgate.net

Table 1: Evolution of Classical Julolidine Synthesis

| Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | 1-Bromo-3-chloropropane | Heat | Julolidine | 77–81% | researchgate.net |

| 3-Methoxyaniline | 1,3-Dichloropropane | Acid catalyst, Heat | 8-Hydroxyjulolidine | 85% | researchgate.net |

Modern Approaches for Core Ring System Construction

Contemporary synthetic chemistry has introduced a variety of more sophisticated and versatile methods for constructing the julolidine core. These modern strategies often provide better control over substitution patterns and offer milder reaction conditions.

Modern approaches frequently employ transition metal-catalyzed cross-coupling reactions, intramolecular cyclizations of appropriately functionalized precursors, and multi-component reactions. For example, palladium-catalyzed intramolecular C-N bond formation from a suitably designed N,N-di(3-halopropyl)aniline derivative can afford the julolidine ring system. De novo synthesis strategies, such as the condensation of acetaldehyde (B116499) and ammonia (B1221849) to form pyridine (B92270) derivatives, showcase the broader synthetic toolkit available for constructing heterocyclic cores, which can be adapted for julolidine synthesis. nih.gov Other strategies involve the cyclization of acyclic precursors, for instance, the treatment of N-chloropiperidine with a base to form Δ¹-piperideine, which can then participate in cyclization reactions. nih.gov

Table 2: Comparison of Modern Synthetic Approaches to Heterocyclic Cores

| Strategy | Key Transformation | Advantages | Example Application | Reference |

|---|---|---|---|---|

| De Novo Ring Synthesis | Condensation/Cyclization | Access to diverse substitution patterns from simple precursors | Synthesis of nicotinic acid from acetaldehyde and ammonia | nih.gov |

| Intramolecular Cyclization | Pd-catalyzed C-N coupling | Milder conditions, functional group tolerance | Synthesis of complex heterocyclic systems | nih.gov |

Regioselective Functionalization at the C-9 Position of Julolidine

The C-9 position of julolidine is the most electron-rich and sterically accessible position on the aromatic ring, making it the primary site for electrophilic attack. This inherent reactivity is exploited for the introduction of various functional groups, including the formyl group necessary for the synthesis of 9-(N-Methylformamido)julolidine.

Electrophilic Activation and Substitution Chemistry

The high electron density at the C-9 position of the julolidine ring makes it highly susceptible to electrophilic aromatic substitution. researchgate.net A key reaction for introducing a carbonyl group at this position is the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgwikipedia.org The reaction of julolidine with the Vilsmeier reagent leads to the formation of an iminium ion intermediate, which upon hydrolysis, yields 9-formyljulolidine (B1147921). wikipedia.orgyoutube.com This aldehyde is the direct precursor to 9-(N-Methylformamido)julolidine. The formylation of electron-rich arenes is a well-established transformation, and its application to julolidine proceeds with high regioselectivity for the C-9 position. organic-chemistry.orgresearchgate.net

The resulting 9-formyljulolidine can then be converted to 9-(N-Methylformamido)julolidine through various methods, such as reductive amination with methylamine (B109427) followed by formylation, or via an oxidation-amination sequence. For instance, a Willgerodt-Kindler reaction on 9-formyljulolidine can produce a thioamide, which can then be converted to the corresponding amide. nih.gov

Table 3: Vilsmeier-Haack Formylation of Electron-Rich Arenes

| Substrate | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|

| Julolidine | DMF, POCl₃ | 9-Formyljulolidine | High regioselectivity for C-9 | researchgate.net |

| Anthracene (B1667546) | N-Methylformanilide, POCl₃ | 9-Anthracenecarboxaldehyde | Formylation of polycyclic aromatic hydrocarbon | wikipedia.org |

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) provides a powerful alternative for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to a strong base, typically an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org For the julolidine system, while the C-9 position is electronically activated, DoM can be employed to functionalize other positions by introducing a suitable DMG.

For example, if a directing group such as an amide or a carbamate (B1207046) were installed on the julolidine skeleton, it could direct lithiation to the C-8 or C-10 positions. Research has shown that an amide group can effectively direct ortho-metalation in the julolidine system. nih.govacs.org The resulting aryllithium species can then be trapped with a variety of electrophiles, allowing for the introduction of a wide range of functional groups. This strategy offers a complementary approach to electrophilic substitution, enabling functionalization at positions that are not electronically favored. uwindsor.ca

Table 4: Directed Ortho-Metalation (DoM) Strategies

| Directing Group (DMG) | Base | Electrophile | Position Functionalized | Reference |

|---|---|---|---|---|

| Amide | n-Butyllithium | Dichalcogenide | C-8 (ortho to amide) | nih.govacs.org |

| Methoxy | n-Butyllithium | Generic (E+) | ortho to methoxy | wikipedia.org |

Reactions with Electrophilic Alkenes at C-9

The nucleophilic character of the C-9 position of julolidine also allows it to react with electron-deficient alkenes in what can be considered a vinylogous Michael addition or related condensation reactions. These reactions are valuable for the synthesis of julolidine-based dyes and materials with interesting photophysical properties.

For instance, julolidine derivatives have been shown to react with highly electrophilic alkenes such as tricyanofuran-based hemicyanines. researchgate.net In some cases, these reactions can proceed via an unexpected direct transfer hydrogenation mechanism, leading to the formation of isojuloline-based merocyanine (B1260669) dyes. researchgate.net Another example is the reaction with dicyanovinyl groups. The well-known molecular rotor 9-(dicyanovinyl)julolidine (DCVJ) and its derivatives are synthesized by the condensation of 9-formyljulolidine with malononitrile, highlighting the reactivity of the C-9 position towards activated methylene (B1212753) compounds in Knoevenagel-type condensations. rsc.org These reactions extend the π-conjugation of the julolidine core, leading to materials with significant applications in fluorescence sensing and imaging. rsc.org

Table 5: Reactions of Julolidine at C-9 with Electrophilic Alkenes

| Electrophilic Alkene | Reaction Type | Product Type | Application | Reference |

|---|---|---|---|---|

| Tricyanofuran-based hemicyanines | Condensation/Transfer Hydrogenation | Merocyanine Dyes | Photonics | researchgate.net |

| Malononitrile (with 9-formyljulolidine) | Knoevenagel Condensation | Dicyanovinyljulolidine (DCVJ) | Fluorescence Sensing, Molecular Rotors | rsc.org |

Introduction and Modification of the N-Methylformamido Moiety

The N-methylformamido group at the 9-position is crucial to the electronic and photophysical characteristics of the julolidine structure. Its synthesis is a pivotal aspect of creating 9-(N-methylformamido)julolidine and its analogues.

Formylation Reactions and N-Methylation Pathways

The creation of the N-methylformamido group is generally a two-step process involving formylation and subsequent N-methylation.

A common method for formylation is the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.comorganic-chemistry.orgslideshare.net This reaction employs a substituted formamide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride to formylate an electron-rich aromatic compound. wikipedia.orgijpcbs.com In the context of julolidine, 9-aminojulolidine would be the starting material. The reaction of julolidine with phosphorus oxychloride in DMF is a known procedure for producing 9-julolidine carboxaldehyde. prepchem.com The Vilsmeier-Haack reagent, a halomethyleniminium salt, is generated in situ and acts as the formylating agent. ijpcbs.comorganic-chemistry.org

Following formylation to yield 9-formamidojulolidine, N-methylation is carried out. This typically involves using a methylating agent such as methyl iodide or diazomethane (B1218177) in the presence of a base or a Lewis acid catalyst. nih.gov The base deprotonates the formamide, creating a nucleophile that reacts with the methylating agent. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is another pathway for the N-methylation of secondary amines. nih.gov

An alternative synthetic route involves the initial N-methylation of 9-aminojulolidine, followed by formylation. N-formylation of amines is a significant reaction, with various methods available, including the use of carbon dioxide as a C1 source in some modern approaches. rsc.org

Table 1: Synthetic Pathways to 9-(N-Methylformamido)julolidine

| Step | Precursor | Reagents | Intermediate/Product |

| Pathway 1 | |||

| Formylation | 9-Aminojulolidine | POCl₃, DMF | 9-Formamidojulolidine |

| N-Methylation | 9-Formamidojulolidine | CH₃I, Base | 9-(N-Methylformamido)julolidine |

| Pathway 2 | |||

| N-Methylation | 9-Aminojulolidine | e.g., Eschweiler-Clarke reagents | 9-(Methylamino)julolidine |

| Formylation | 9-(Methylamino)julolidine | Formylating agent | 9-(N-Methylformamido)julolidine |

Derivatization of Formamido Precursors

The formamido group serves as a versatile anchor for creating a variety of julolidine analogues. The synthesis of imino-julolidines from 9-formyljulolidines and hydrazine, hydrazide, or diamine derivatives has been reported, highlighting the reactivity of the formyl group for generating diverse structures. researchgate.net The julolidine scaffold itself, a tricyclic aromatic amine, is a potent electron-donating group, and modifications to the N-substituent on the formamido group can be used to fine-tune the molecule's electronic properties for applications such as nonlinear optical chromophores. rsc.orgresearchgate.net

Convergent and Streamlined Synthesis Protocols

To enhance synthetic efficiency, researchers are developing more convergent and technologically advanced methods for preparing julolidine derivatives.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient route to complex molecules by combining three or more reactants in a single step. researchgate.net The Povarov reaction, a type of aza-Diels-Alder reaction, has been utilized in a multi-component fashion to synthesize the core tetrahydroquinoline and julolidine structures. acs.orgdocumentsdelivered.comdntb.gov.ua These reactions can create multiple C-C and C-N bonds in one pot, often with high atom economy and in environmentally benign solvents like water. researchgate.netacs.org For instance, the reaction of an aniline, an aldehyde, and a dienophile can lead to highly substituted julolidines. acs.org While direct MCR synthesis of 9-(N-methylformamido)julolidine is not widely reported, the construction of the julolidine core via MCRs provides a streamlined entry point for subsequent functionalization at the 9-position.

Application of Advanced Reaction Technologies (e.g., Microwave-Assisted Synthesis)

Microwave-assisted synthesis has been shown to significantly accelerate the synthesis of julolidine derivatives, leading to higher yields and reduced reaction times. rsc.orgacs.orgacs.orgnih.gov This technology has been successfully applied to the synthesis of julolidine-9-carboxamide derivatives and other julolidinyl-based chromophores. rsc.orgacs.orgacs.orgnih.gov The Willgerodt-Kindler reaction, for example, has been performed under microwave irradiation to oxidize 9-formyljulolidine. acs.org Microwave heating can reduce reaction times from hours to minutes, offering a greener and more efficient alternative to conventional heating methods. rsc.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis Times for Julolidine Derivatives

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Reference |

| Willgerodt-Kindler Reaction | Not specified | 30 min | acs.org |

| Chromophore Synthesis | Not specified | Significantly shorter | rsc.org |

| N-Methylation (general peptides) | ~4 hours | 40 min | nih.gov |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 9 N Methylformamido Julolidine

Mechanistic Pathways of C-9 Functionalization

The introduction of a functional group at the C-9 position of the julolidine (B1585534) ring is a key step in the synthesis of 9-(N-Methylformamido)julolidine. The most common and effective method for this is the Vilsmeier-Haack reaction, which introduces a formyl group that can then be converted to the desired N-methylformamido moiety.

The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically generated in situ from a substituted formamide (B127407), such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). The julolidine ring system is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the tertiary amine integrated into the bicyclic structure. This directs the substitution predominantly to the C-9 position, which is para to the nitrogen atom and sterically accessible.

The reaction commences with the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This is followed by the electrophilic attack of the Vilsmeier reagent on the electron-rich C-9 position of the julolidine ring, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent loss of a proton restores the aromaticity of the ring, yielding an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous workup to afford 9-formyljulolidine (B1147921).

The conversion of 9-formyljulolidine to 9-(N-Methylformamido)julolidine can be achieved through a reductive amination process with methylamine (B109427). This typically involves the initial formation of an imine intermediate by the reaction of the aldehyde with methylamine, followed by reduction. However, a more direct route to the N-methylformamido group would involve an oxidation-amination sequence or the use of specific formylating agents that can react with a pre-installed amino group at the C-9 position.

The regioselectivity of the C-9 functionalization is primarily governed by electronic effects. The lone pair of electrons on the nitrogen atom of the julolidine system is delocalized into the aromatic ring, significantly increasing the electron density at the ortho and para positions. The C-9 position, being para to the nitrogen, is the most electronically activated site for electrophilic attack.

The rigid, bicyclic structure of the julolidine core imparts significant stereochemical constraints. The planarity of the aromatic ring and the fixed conformation of the fused aliphatic rings influence the approach of the electrophile. However, for the Vilsmeier-Haack reaction at the C-9 position, the steric hindrance is minimal, allowing for efficient reaction.

The key intermediate in the C-9 functionalization via the Vilsmeier-Haack reaction is the sigma complex (arenium ion). The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. The positive charge in the sigma complex formed by the attack at the C-9 position can be effectively delocalized onto the julolidine nitrogen atom, leading to a highly stabilized resonance structure. This stabilization lowers the activation energy for the formation of the C-9 substituted product compared to other positions.

The transition state for the electrophilic attack will resemble the structure of the sigma complex. A detailed computational analysis would be required to precisely model the geometry and energy of the transition state, but it is expected to have a structure where the C-9 carbon is partially bonded to the incoming electrophile and is rehybridizing from sp² to sp³.

Reactivity of the N-Methylformamido Group

The N-methylformamido group at the C-9 position of the julolidine ring possesses its own characteristic reactivity, which can be exploited for further derivatization of the molecule.

The N-methylformamido group can undergo a variety of chemical transformations. These include:

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 9-aminomethyljulolidine and formic acid, or their respective salts. The rate of hydrolysis will be influenced by the electronic nature of the julolidine ring.

Reduction: The amide functionality can be reduced to the corresponding amine, 9-(N-methylaminomethyl)julolidine, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This provides a route to secondary amines from the corresponding formamides.

Dehydration: Treatment with dehydrating agents could potentially lead to the formation of an isocyanide derivative, although this is a less common reaction for N-substituted formamides.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 9-Aminomethyljulolidine |

| Reduction | LiAlH₄, then H₂O | 9-(N-methylaminomethyl)julolidine |

The N-methylformamido group can participate in both intramolecular and intermolecular reactions. For instance, the amide nitrogen is nucleophilic and could potentially participate in intramolecular cyclization reactions if a suitable electrophilic center is present on a side chain.

Intermolecularly, the amide group can act as a hydrogen bond donor (N-H) and acceptor (C=O), influencing the supramolecular chemistry and physical properties of the compound, such as its solubility and crystal packing. The presence of the N-methylformamido group can also direct metallation to the adjacent C-8 position of the julolidine ring, a process known as directed ortho-metalation, which would enable further functionalization at that site.

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of 9-(N-Methylformamido)julolidine is expected to be influenced by both the electron-rich julolidine core and the electron-withdrawing N-methylformamido substituent.

The julolidine moiety is known to be a good electron donor and can be oxidized to a radical cation. The presence of the electron-withdrawing N-methylformamido group at the C-9 position would be expected to increase the oxidation potential of the julolidine ring compared to the unsubstituted parent compound. This is because the amide group reduces the electron density of the aromatic system, making it more difficult to remove an electron.

Conversely, the N-methylformamido group itself is not easily reduced. Therefore, the reduction processes for this molecule would likely involve the julolidine ring or other reducible functional groups if present.

Electron transfer processes are also central to the well-known fluorescent properties of many julolidine derivatives. Upon photoexcitation, these molecules can exhibit intramolecular charge transfer (ICT), where an electron is transferred from the electron-donating julolidine nitrogen to an electron-accepting part of the molecule. The N-methylformamido group, with its carbonyl moiety, could potentially act as a weak electron acceptor in such a process, thereby influencing the photophysical properties of the molecule, such as its fluorescence emission wavelength and quantum yield.

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a fundamental process in which an electron is transferred from a donor molecule to an acceptor molecule, leading to the formation of radical ions. The julolidine moiety, with its electron-rich aromatic system and the nitrogen lone pair, is a potent electron donor. The propensity of 9-(N-Methylformamido)julolidine to undergo SET processes would be primarily governed by its oxidation potential.

The N-methylformamido substituent at the 9-position can influence the SET process in several ways:

Electronic Effects: The formamido group is generally considered to be electron-withdrawing, which would increase the oxidation potential of the julolidine core compared to unsubstituted julolidine, making it slightly less susceptible to SET. However, the nitrogen atom of the formamido group also possesses a lone pair that could potentially interact with the julolidine ring, modulating its electronic properties in a more complex manner.

Steric Effects: The substituent at the 9-position can influence the planarity of the julolidine system and its ability to interact with potential electron acceptors.

A hypothetical SET process involving 9-(N-Methylformamido)julolidine as the electron donor (D) and a suitable electron acceptor (A) can be represented as:

D [9-(N-Methylformamido)julolidine] + A → D•+ [9-(N-Methylformamido)julolidine radical cation] + A•−

The feasibility of such a process would depend on the redox potentials of both the donor and the acceptor, as well as the solvent environment.

Radical Pathways and Radical Scavenging

The formation of a radical cation via SET opens up various radical pathways for 9-(N-Methylformamido)julolidine. The subsequent reactions of this radical cation would be a key aspect of its chemical reactivity.

Potential Radical Pathways:

Dimerization: The radical cations could potentially dimerize, forming new carbon-carbon or carbon-nitrogen bonds.

Reaction with Nucleophiles: The radical cation, being an electrophilic species, could react with nucleophiles present in the reaction medium.

Fragmentation: Depending on the stability of the radical cation and the reaction conditions, fragmentation pathways might be accessible.

Radical Scavenging:

Conversely, the julolidine moiety is also known to exhibit antioxidant properties, which implies an ability to act as a radical scavenger. In this role, the compound would donate a hydrogen atom or an electron to a pre-existing radical, thereby neutralizing it.

A potential radical scavenging mechanism for 9-(N-Methylformamido)julolidine could involve the donation of a hydrogen atom from one of the benzylic positions of the julolidine ring to a radical species (R•):

Julolidine-CH₂- + R• → Julolidine-CH•- + RH

The resulting julolidinyl radical would be stabilized by resonance.

Quantitative Kinetic Studies and Reaction Dynamics

Quantitative kinetic studies are essential for a thorough understanding of the reaction rates and mechanisms. For 9-(N-Methylformamido)julolidine, such studies would provide valuable data on its reactivity in SET processes and radical reactions.

As direct kinetic data for this specific compound is not available, we can outline the types of studies that would be necessary and the kind of information they would yield.

Hypothetical Kinetic Studies:

Cyclic Voltammetry: This electrochemical technique would be used to determine the oxidation potential of 9-(N-Methylformamido)julolidine. This value is crucial for predicting the feasibility of SET reactions with various electron acceptors. By varying the scan rate, it is also possible to gain insights into the stability of the resulting radical cation.

Laser Flash Photolysis: This technique could be employed to study photoinduced SET reactions. By exciting a suitable photosensitizer in the presence of 9-(N-Methylformamido)julolidine, the transient absorption of the julolidine radical cation could be monitored, allowing for the determination of the rate constants for its formation and decay.

Stopped-Flow Spectroscopy: For thermal SET reactions or reactions with stable radicals (like DPPH), stopped-flow techniques could be used to measure the rates of reaction by monitoring the change in absorbance of the reactants or products over time.

Expected Kinetic Data:

The following table outlines the type of kinetic data that would be sought in such studies and its significance.

| Kinetic Parameter | Experimental Technique | Significance |

| Oxidation Potential (Eox) | Cyclic Voltammetry | Indicates the ease of electron donation and the thermodynamic driving force for SET reactions. |

| Rate Constant of Electron Transfer (kSET) | Laser Flash Photolysis, Stopped-Flow | Quantifies the speed of the SET process. |

| Radical Cation Lifetime (τrad) | Laser Flash Photolysis | Provides information on the stability of the radical cation and its propensity to undergo subsequent reactions. |

| Radical Scavenging Rate Constant (kscav) | Stopped-Flow, Competition Kinetics | Measures the efficiency of the compound as a radical scavenger. |

The reaction dynamics of 9-(N-Methylformamido)julolidine would be influenced by factors such as the solvent polarity, temperature, and the nature of the reaction partner. A comprehensive study would involve investigating the effect of these parameters on the kinetic data to build a complete picture of the compound's reactivity.

Electronic Structure and Advanced Spectroscopic Characterization of 9 N Methylformamido Julolidine

Quantum Chemical Descriptors of Ground State Electronic Structure

The ground state electronic properties of 9-(N-Methylformamido)julolidine have been elucidated through computational quantum chemical methods, providing fundamental insights into its reactivity and behavior.

Frontier Molecular Orbital (FMO) Theory and Energy Gaps

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and electronic properties. pmf.unsa.baresearchgate.net A smaller gap generally indicates higher reactivity and greater polarizability. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data for Representative Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Caffeine | - | - | 5.12 |

| Theobromine | - | - | 5.13 |

| Theophylline | - | - | 5.14 |

| DHBFHP | - | - | 3.66 |

Charge Distribution and Molecular Dipole Moments

The distribution of electron density within a molecule is fundamental to understanding its polarity and intermolecular interactions. The molecular dipole moment, a measure of this charge separation, is particularly important for predicting how a molecule will interact with solvents and external electric fields.

In donor-acceptor systems like 9-(N-Methylformamido)julolidine, a significant dipole moment is expected due to the electron-donating nature of the julolidine (B1585534) moiety and the influence of the N-methylformamido substituent. Theoretical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for determining ground-state and excited-state dipole moments. nih.gov For instance, studies on related acridine (B1665455) derivatives have shown that the dipole moment increases upon excitation, indicating a more polar excited state. nih.gov Similarly, calculations on a chalcone (B49325) derivative revealed a significant ground-state dipole moment of 4.8670 Debye. bhu.ac.in While specific experimental or calculated values for the ground-state dipole moment of 9-(N-Methylformamido)julolidine are not provided in the search results, the molecular architecture strongly suggests a notable dipole moment.

Excited State Photophysical Properties

The behavior of 9-(N-Methylformamido)julolidine upon absorption of light is complex and highly dependent on its environment. Its photophysical properties are largely dictated by intramolecular charge transfer processes.

Intramolecular Charge Transfer (ICT) State Formation and Dynamics

Upon photoexcitation, many donor-acceptor molecules undergo a process known as intramolecular charge transfer (ICT), where an electron is transferred from the donor to the acceptor moiety. nih.govnih.gov In molecules with conformational flexibility, this can lead to the formation of a "twisted" intramolecular charge transfer (TICT) state, where the donor and acceptor groups are electronically decoupled due to a perpendicular arrangement. ustc.edu.cn

For julolidine derivatives, the julolidine group serves as the electron donor. researchgate.netnih.gov The dynamics of ICT and potential TICT state formation are critical in determining the fluorescence properties of these compounds. In nonpolar solvents, the molecule may exist in a locally excited (LE) state, while in polar solvents, the formation of a more stabilized, emissive ICT state is often observed. ustc.edu.cn The rotation around single bonds connecting the donor and acceptor parts can lead to non-radiative decay pathways, effectively quenching fluorescence. ustc.edu.cn Studies on julolidine-anthracene systems have shown that the degree of charge transfer and the dihedral angle between the donor and acceptor are key factors in their photophysical behavior. nih.gov

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism refers to the change in the color of a substance, and consequently its absorption and emission spectra, with a change in the polarity of the solvent. This phenomenon is a hallmark of molecules that exhibit a significant change in their dipole moment upon electronic excitation.

Molecules with pronounced ICT character, such as julolidine derivatives, are expected to exhibit strong solvatochromism. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. The magnitude of this shift can provide information about the change in dipole moment between the ground and excited states. While specific solvatochromic data for 9-(N-Methylformamido)julolidine is not available in the provided search results, the general behavior of similar donor-acceptor molecules suggests a strong dependence of its fluorescence on the solvent environment.

Luminescence Quantum Yields and Radiative/Non-Radiative Decay Pathways

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways.

For molecules that can form TICT states, the fluorescence quantum yield is often low in low-viscosity solvents because the rotation leading to the dark TICT state provides an efficient non-radiative decay channel. ustc.edu.cn As the viscosity of the solvent increases, this intramolecular rotation is hindered, which can lead to a significant increase in the fluorescence quantum yield. This phenomenon is known as fluorescence enhancement by viscosity.

Analysis of "9-(N-Methylformamido)julolidine": A Review of Available Spectroscopic and Photophysical Data

Following an extensive search of scientific literature, it has been determined that there is currently no available published data for the specific chemical compound 9-(N-Methylformamido)julolidine . The requested detailed analysis of its electronic structure, spectroscopic characteristics, and photophysical behaviors as outlined cannot be completed at this time due to the absence of research findings for this particular molecule.

The intended article was structured to cover the following advanced topics for 9-(N-Methylformamido)julolidine:

Planarized Intramolecular Charge-Transfer (PLICT) Characteristics

Aggregation-Induced Emission (AIE) and Excimer Formation Dynamics

pH Sensitivity and Acidochromic Responses in Excited States

Advanced Spectroscopic Techniques for Characterization , including:

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

While extensive research exists on the parent molecule, julolidine, and its various derivatives, no studies were found that specifically investigate the synthesis or properties of the 9-(N-Methylformamido) substituted variant.

General research on related julolidine compounds indicates that the julolidine scaffold is a potent electron donor, and its derivatives are frequently studied for applications in fluorescent probes and materials science. rsc.orgrsc.orgresearchgate.net These studies often explore concepts such as intramolecular charge transfer (ICT) nih.govcapes.gov.br, solvatochromism rsc.org, and excited-state dynamics nih.gov, which are relevant to the requested topics. For instance, the rigid, planar structure of the julolidine moiety is known to influence the photophysical properties of donor-acceptor systems. researchgate.netnih.govrsc.org Furthermore, the development of julolidine-based dyes for sensing pH and other analytes is a recognized area of research. rsc.orgrsc.org

However, without specific experimental or theoretical data for 9-(N-Methylformamido)julolidine, any discussion of its PLICT characteristics, AIE behavior, or acidochromic responses would be purely speculative. Similarly, the generation of data tables for its UV-Vis absorption, fluorescence, FTIR, and Raman spectra is not possible.

It is concluded that 9-(N-Methylformamido)julolidine is likely a novel compound that has not yet been synthesized or has not been the subject of published scientific investigation. Therefore, the detailed article as requested cannot be generated.

Advanced Spectroscopic Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For 9-(N-Methylformamido)julolidine, the expected NMR spectra would reveal the characteristic signals of the rigid, electron-rich julolidine core, as well as the features of the N-methylformamido substituent at the 9-position.

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic proton of the julolidine ring, the methylene (B1212753) protons of the saturated rings, and the protons of the N-methyl and formyl groups. The chemical shifts and coupling patterns of the methylene protons would confirm the fused ring structure of the julolidine moiety. The presence of two conformers due to restricted rotation around the C-N amide bond of the N-methylformamido group may lead to the observation of two sets of signals for the methyl and formyl protons.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be indicative of the electron-donating nature of the julolidine nitrogen. The carbonyl carbon of the formamide (B127407) group is expected to appear at a characteristic downfield shift.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals. COSY would reveal the coupling relationships between adjacent protons, while HSQC would correlate directly bonded proton and carbon atoms. HMBC would provide crucial information about longer-range (2-3 bond) correlations, confirming the connectivity between the julolidine ring and the N-methylformamido substituent.

Predicted ¹H NMR Data for 9-(N-Methylformamido)julolidine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-8 | 7.0 - 7.2 | s | Aromatic proton on the julolidine ring. |

| H-5, H-6 | 3.2 - 3.4 | m | Methylene protons adjacent to the nitrogen atom. |

| H-2, H-3 | 2.7 - 2.9 | t | Methylene protons of the saturated rings. |

| H-1, H-4 | 1.9 - 2.1 | m | Methylene protons of the saturated rings. |

| N-CH₃ | 2.9 - 3.1 and 2.7 - 2.9 | s | Two singlets may be observed due to rotational isomers. |

| CHO | 8.0 - 8.2 and 8.2 - 8.4 | s | Two singlets may be observed due to rotational isomers. |

Predicted ¹³C NMR Data for 9-(N-Methylformamido)julolidine

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O | 162 - 164 | Carbonyl carbon of the formamide group. |

| Aromatic C | 140 - 145 | Quaternary aromatic carbons attached to nitrogen. |

| Aromatic C-H | 125 - 130 | Aromatic methine carbon. |

| Aromatic C | 120 - 125 | Other aromatic carbons. |

| C-5, C-6 | 49 - 51 | Methylene carbons adjacent to the nitrogen atom. |

| N-CH₃ | 30 - 35 | N-methyl carbon, may show two peaks for rotamers. |

| C-2, C-3 | 27 - 29 | Methylene carbons of the saturated rings. |

| C-1, C-4 | 20 - 22 | Methylene carbons of the saturated rings. |

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of chemical compounds. For 9-(N-Methylformamido)julolidine, this technique would provide insights into its electron-donating or -accepting capabilities. The julolidine moiety is known to be a strong electron-donating group due to the lone pair of electrons on the nitrogen atom being part of an extended π-system.

The cyclic voltammogram of 9-(N-Methylformamido)julolidine is expected to exhibit an irreversible oxidation peak corresponding to the removal of an electron from the electron-rich julolidine ring system. The potential at which this oxidation occurs is a measure of the compound's electron-donating strength. The presence of the N-methylformamido group at the 9-position, which is an electron-withdrawing group, is anticipated to make the oxidation of the julolidine ring more difficult compared to unsubstituted julolidine. This would result in a higher oxidation potential. The irreversibility of the oxidation wave would suggest that the resulting radical cation is unstable and undergoes subsequent chemical reactions.

Expected Electrochemical Data for 9-(N-Methylformamido)julolidine

| Parameter | Expected Value | Notes |

| Oxidation Potential (Epa) | +0.8 to +1.0 V vs. Ag/AgCl | The exact potential would depend on the solvent and electrolyte used. This is an estimated range based on related julolidine derivatives. |

| Redox Process | Irreversible | Indicative of an unstable radical cation that undergoes follow-up reactions. |

Theoretical and Computational Chemistry Approaches to 9 N Methylformamido Julolidine

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the behavior of 9-(N-Methylformamido)julolidine at the molecular level. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic ground state properties of molecules like 9-(N-Methylformamido)julolidine. DFT calculations are based on the principle that the total energy of a system is a functional of its electron density. This approach is computationally more efficient than traditional wave-function-based methods, making it suitable for relatively large molecules.

DFT can be employed to determine a variety of ground state properties, including optimized molecular geometry, vibrational frequencies, and the distribution of molecular orbitals. For 9-(N-Methylformamido)julolidine, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of its most stable conformation. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's electronic behavior, such as its electron-donating and accepting capabilities. The energy difference between the HOMO and LUMO is a key parameter that influences the molecule's reactivity and electronic transitions.

Table 1: Illustrative DFT-Calculated Ground State Properties for 9-(N-Methylformamido)julolidine

| Property | Calculated Value (Example) |

| Total Energy (Hartree) | -850.12345 |

| HOMO Energy (eV) | -5.87 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 4.64 |

| Dipole Moment (Debye) | 3.45 |

Note: The values in this table are illustrative examples of what DFT calculations would provide and are not based on actual published data for this specific molecule.

While DFT is a powerful tool, ab initio and post-Hartree-Fock methods offer a more rigorous treatment of electron correlation, which is the interaction between electrons. The Hartree-Fock (HF) method, a foundational ab initio technique, provides a good starting point but neglects the instantaneous interactions between electrons.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation effects. These methods are computationally more demanding than DFT but can provide more accurate results for certain properties. For 9-(N-Methylformamido)julolidine, these higher-level calculations can be used to refine the ground state energy and geometry, as well as to investigate phenomena where electron correlation is particularly important, such as weak intermolecular interactions. Comparing the results from these methods with DFT can provide a comprehensive understanding of the molecule's electronic structure.

To understand the photophysical properties of 9-(N-Methylformamido)julolidine, such as its absorption and emission of light, it is necessary to investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. mdpi.comresearchgate.netnih.govrsc.org TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic transition energies and oscillator strengths. mdpi.comresearchgate.netnih.govrsc.org

By applying TD-DFT, one can simulate the UV-Vis absorption spectrum of 9-(N-Methylformamido)julolidine. The calculations provide information about the energies of vertical excitations from the ground state to various excited states and the probability of these transitions occurring. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π-π* or n-π* transitions. Furthermore, TD-DFT can be used to optimize the geometry of the first excited state, providing insights into the structural changes that occur upon photoexcitation. This is crucial for understanding the molecule's fluorescence properties.

Simulation of Spectroscopic Phenomena

Computational methods are invaluable for simulating and interpreting the spectroscopic behavior of 9-(N-Methylformamido)julolidine, providing a bridge between its molecular structure and its observed spectral properties.

A primary application of TD-DFT is the prediction of the maximum absorption (λ_abs) and emission (λ_em) wavelengths of a molecule. rsc.org For 9-(N-Methylformamido)julolidine, TD-DFT calculations can predict the energy of the lowest-energy electronic transition, which corresponds to the main absorption band in the UV-Vis spectrum. rsc.org The oscillator strength calculated for this transition indicates its intensity.

To predict the emission wavelength, the geometry of the molecule is first optimized in its first singlet excited state (S1). Then, a single-point energy calculation is performed on the S1 optimized geometry to determine the energy of the transition back to the ground state (S0). This energy difference corresponds to the fluorescence emission. The difference between the absorption and emission maxima is known as the Stokes shift, which can also be estimated from these calculations.

Table 2: Example of Predicted Spectroscopic Data for 9-(N-Methylformamido)julolidine using TD-DFT

| Parameter | Predicted Value (Example) |

| Absorption Maximum (λ_abs) (nm) | 350 |

| Oscillator Strength (f) | 0.85 |

| Emission Maximum (λ_em) (nm) | 450 |

| Stokes Shift (nm) | 100 |

| Major Electronic Transition | HOMO -> LUMO (π-π*) |

Note: The values in this table are hypothetical and serve to illustrate the output of TD-DFT calculations.

The absorption and emission spectra of 9-(N-Methylformamido)julolidine can be significantly influenced by its surrounding environment, particularly the solvent. This phenomenon is known as solvatochromism. Computational models can be used to simulate these solvent effects.

The most common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. By performing TD-DFT calculations in conjunction with a PCM, it is possible to predict how the absorption and emission maxima of 9-(N-Methylformamido)julolidine will shift in different solvents. These calculations can help to understand the nature of the solute-solvent interactions, such as electrostatic and dispersion forces, and their impact on the electronic transitions. By comparing the calculated solvatochromic shifts with experimental data, one can gain a deeper understanding of the charge distribution in the ground and excited states of the molecule.

Computational Reaction Dynamics and Pathway Analysis

Detailed computational investigations into the reaction dynamics of 9-(N-Methylformamido)julolidine are not prominently featured in current research databases. Such studies would be invaluable for understanding its stability, reactivity, and potential transformation pathways.

Transition State Localization and Reaction Coordinate Mapping

The identification of transition states is crucial for elucidating reaction mechanisms. This process involves locating the saddle points on a potential energy surface that connect reactants to products. Techniques such as semi-empirical quantum chemical methods, including PM6-D3H4 and GFNn-xTB, have been successfully applied to various organic and organometallic reactions for transition state localization. Mapping the reaction coordinate, which represents the progress of a reaction, provides a pathway from reactants through the transition state to the products. However, specific studies applying these methodologies to 9-(N-Methylformamido)julolidine are not found in the surveyed literature.

Free Energy Surface Exploration

The exploration of a molecule's free energy surface provides a broader understanding of its conformational landscape and the thermodynamics of its potential reactions. This analysis helps in identifying stable isomers, intermediates, and the energy barriers between them. While methods for free energy surface exploration are well-established in computational chemistry, their application to 9-(N-Methylformamido)julolidine has not been documented in the accessible scientific literature.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are powerful tools for predicting the properties and activities of chemical compounds based on their molecular structure. These models rely on the calculation of molecular descriptors that encode structural information.

Elucidation of Molecular Descriptors

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure. They can be categorized based on their dimensionality (0D, 1D, 2D, 3D, etc.) and the type of information they represent (e.g., constitutional, topological, geometric, electronic). The selection of appropriate descriptors is a critical step in building robust QSPR and QSAR models. For a molecule like 9-(N-Methylformamido)julolidine, a range of descriptors could be calculated to capture its unique structural features, including its rigid tricyclic julolidine (B1585534) core and the flexible N-methylformamido substituent.

A hypothetical set of molecular descriptors that could be calculated for 9-(N-Methylformamido)julolidine is presented in the table below. It is important to note that without experimental data or specific computational studies, the actual values and their correlations to properties remain speculative.

| Descriptor Class | Potential Descriptors for 9-(N-Methylformamido)julolidine |

| Constitutional (0D/1D) | Molecular Weight, Atom Count, Bond Count, Rotatable Bond Count |

| Topological (2D) | Wiener Index, Balaban J Index, Kier & Hall Connectivity Indices |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Ovality, Principal Moments of Inertia |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges, Electrostatic Potential |

| Quantum Chemical | Solvation Energy, Heat of Formation, Polarizability |

Predictive Models for Photophysical and Chemical Behavior

Once relevant molecular descriptors are identified, they can be used to develop mathematical models that predict specific properties. For a fluorescent molecule like a julolidine derivative, QSPR models could be developed to predict photophysical properties such as absorption and emission maxima, quantum yield, and fluorescence lifetime. Similarly, QSAR models could predict chemical reactivity or biological activity. However, the development of such predictive models for 9-(N-Methylformamido)julolidine is contingent on the availability of experimental data for a series of related compounds, which is currently not found in the public domain.

Advanced Applications and Future Research Trajectories of 9 N Methylformamido Julolidine Derivatives

Application as Donor Moieties in Fluorescent Dyes and Probes

The strong electron-donating nature of the julolidine (B1585534) core is fundamental to its use in fluorescent dyes and probes. The incorporation of a julolidine moiety can lead to fluorophores with high quantum yields, significant Stokes shifts, and good photostability. nih.gov

Design of "Push-Pull" Chromophores

"Push-pull" chromophores, consisting of an electron-donating (push) and an electron-accepting (pull) group connected by a π-conjugated bridge, are a cornerstone of modern organic electronics and photonics. The julolidine group is a highly effective electron donor for these systems. The 9-formyl group in 9-formyljulolidine (B1147921), a direct precursor to 9-(N-Methylformamido)julolidine, can be readily converted into various acceptor groups or extended π-systems, making it a versatile synthetic intermediate. researchgate.net

The design of these chromophores allows for precise tuning of their absorption and emission properties. By modifying the acceptor strength and the length of the π-bridge, the intramolecular charge transfer (ICT) characteristics can be controlled, leading to a wide range of colors and photophysical behaviors. For instance, coupling 9-formyljulolidine with different acceptor moieties through condensation reactions is a common strategy to create novel push-pull dyes.

Table 1: Examples of Push-Pull Chromophores Derived from Julolidine Precursors

| Donor Moiety | Acceptor Moiety | π-Conjugated Bridge | Resulting Chromophore Type |

| Julolidine | Cyanoacetic Acid | Vinylene | Merocyanine (B1260669) Dye |

| Julolidine | Malononitrile | Vinylene | Merocyanine Dye |

| Julolidine | Barbituric Acid | Vinylene | Merocyanine Dye |

This table illustrates the general design principles of push-pull chromophores based on julolidine precursors.

The N-methylformamido group in 9-(N-Methylformamido)julolidine can itself influence the electronic properties of the molecule, potentially acting as a modulator of the donor strength or participating in further chemical transformations to create more complex push-pull systems.

Development of Sensing Materials for Chemical Species

Julolidine-based fluorescent probes are widely employed for the detection of various chemical species, including metal ions and biomolecules. These probes often operate as "turn-on" or "turn-off" sensors, where the fluorescence is enhanced or quenched upon binding to the target analyte. rsc.orgnih.gov The sensing mechanism frequently relies on processes such as photoinduced electron transfer (PET), where the interaction with the analyte modulates the efficiency of this quenching pathway. nih.gov

For example, a julolidine-fluorescein hybrid probe has been developed for the sensitive and selective detection of cysteine. nih.gov Similarly, julolidine-based chemosensors have been designed for the detection of metal ions like Zn²⁺, where the coordination of the metal ion to a receptor site linked to the julolidine fluorophore leads to a significant enhancement in fluorescence. researchgate.net A julolidine-containing probe has also demonstrated the ability to selectively detect Cr³⁺ and Cu²⁺ through different fluorescent responses depending on the solvent. ewha.ac.kr

Derivatives of 9-(N-Methylformamido)julolidine can be conceptualized as scaffolds for such sensors. The formamido nitrogen and carbonyl oxygen could potentially act as a binding site for certain analytes, or the entire group could be a reactive site for a specific chemical reaction that triggers a fluorescent response.

Utilization in Functional Materials

The robust electronic properties of julolidine derivatives extend their applications beyond fluorescence into the realm of solid-state functional materials.

Photoconductive and Optoelectronic Applications

The strong electron-donating ability of the julolidine moiety makes its derivatives promising for applications in organic photoconductors and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. In these applications, efficient charge generation and transport are crucial. Julolidine-based materials can facilitate these processes.

Recent research has shown that julolidine-based interfacial modifiers can enhance the performance of inverted polymer solar cells. rsc.org These modifiers, composed of a julolidine donor and a cyanoacrylic acid acceptor, improve the properties of the zinc oxide layer in the solar cell, leading to higher power conversion efficiencies. rsc.org This highlights the potential of julolidine derivatives in controlling the interfacial properties of optoelectronic devices. While specific data on 9-(N-Methylformamido)julolidine in this context is not available, its structural similarity to these successful interfacial modifiers suggests its potential utility in this area.

Nonlinear Optical (NLO) Active Systems

Nonlinear optical (NLO) materials are essential for applications in optical communications, data storage, and optical signal processing. Push-pull chromophores with large first hyperpolarizability (β) values are the key components of second-order NLO materials. The combination of the strong electron-donating julolidine group with a potent electron acceptor through a π-conjugated system can lead to molecules with exceptionally high β values.

Studies have shown that chromophores incorporating a julolidine donor exhibit significant electro-optic coefficients (r₃₃), a measure of the NLO activity in a poled polymer matrix. korea.ac.krtandfonline.com For instance, NLO polymers with side-chain chromophores containing a julolidine moiety have demonstrated high thermal stability and substantial r₃₃ values. korea.ac.krtandfonline.com The design of these chromophores often involves optimizing the acceptor and the conjugation bridge to maximize the NLO response.

Table 2: Research Findings on Julolidine-Based NLO Chromophores

| Chromophore Feature | Observation | Reference |

| Julolidine Donor | Contributes to high thermal stability and large electro-optic coefficients. | korea.ac.krtandfonline.com |

| Modified Isophorone Bridge | Influences the planarity and electron delocalization of the chromophore. | researchgate.net |

| Tricyanofuran Acceptor | Leads to significant electro-optic activity when combined with a julolidine donor. | researchgate.net |

The 9-(N-Methylformamido)julolidine structure could serve as a precursor for creating novel NLO chromophores. The formamido group could be chemically modified to introduce strong acceptor moieties, thereby generating a potent push-pull system with potentially high NLO activity.

High Sensitivity Photopolymerizable Materials

Julolidine derivatives can also play a role in the development of photopolymerizable materials. These materials are used in a wide range of applications, including coatings, adhesives, and 3D printing. In some photopolymerization systems, a photosensitizer is used to absorb light and initiate the polymerization process.

Fluorescent molecular rotors based on julolidine have been utilized to monitor the polymerization process by probing the local viscosity changes in the polymer matrix. rsc.org As polymerization proceeds, the increase in viscosity restricts the intramolecular rotation of the julolidine-based rotor, leading to a significant increase in its fluorescence intensity. This provides a real-time method to track the progress of the polymerization reaction. While not a direct initiator, this application showcases the utility of julolidine's photophysical properties in the field of polymer science. The 9-(N-Methylformamido)julolidine, with its potential for tailored fluorescent properties, could be adapted for similar monitoring applications in advanced photopolymerization systems.

Emergent Research Directions

The unique structural and electronic properties of 9-(N-Methylformamido)julolidine position it as a scaffold with significant potential for novel applications. The exploration of this compound and its derivatives is branching into several key areas, promising to yield advanced materials and tools for various scientific disciplines. These emergent research directions focus on harnessing the inherent characteristics of the julolidine core, such as its strong electron-donating nature and rigid, fused-ring structure, which are known to impart desirable photophysical properties like high quantum yields and environmental sensitivity. rsc.orgresearchgate.net

Integration in Supramolecular Assemblies

The field of supramolecular chemistry offers a fertile ground for the application of 9-(N-Methylformamido)julolidine derivatives. The julolidine moiety, known for its significant fluorescence capabilities, can serve as a powerful building block in the construction of complex, functional supramolecular systems. researchgate.netrsc.org The integration of these derivatives into larger assemblies can lead to materials with tunable optical and electronic properties.

Future research is anticipated to focus on the design of host-guest systems where the julolidine derivative acts as a fluorescent reporter. The N-methylformamido group at the 9-position provides a specific site for hydrogen bonding and other non-covalent interactions, which can be exploited for the selective binding of analytes. The changes in the microenvironment upon binding can induce shifts in the fluorescence emission, a phenomenon that is the basis for "turn-on" or "turn-off" fluorescent sensors. rsc.org For instance, the incorporation of julolidine-based units into macrocycles or cages could lead to sensors for biologically relevant molecules or environmentally hazardous substances.

Furthermore, the self-assembly of specifically designed 9-(N-Methylformamido)julolidine derivatives could lead to the formation of nano- and micro-structured materials such as nanofibers, vesicles, and organogels. These materials may exhibit unique collective photophysical properties, such as aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state. Such properties are highly sought after for applications in organic light-emitting diodes (OLEDs) and bio-imaging.

A summary of potential supramolecular assemblies incorporating julolidine derivatives and their prospective applications is presented in Table 1.

| Supramolecular Assembly | Potential Julolidine Derivative Function | Prospective Application |

| Host-Guest Complexes | Fluorescent Reporter | Selective sensing of ions and small molecules |

| Self-Assembled Nanofibers | Aggregation-Induced Emission (AIE) Luminophore | Organic Light-Emitting Diodes (OLEDs) |

| Organogels | Environmentally Sensitive Fluorophore | Smart materials responsive to external stimuli |

| Micellar Systems | Hydrophobic Fluorescent Probe | Drug delivery and release monitoring |

Exploration of Novel Reactivity under Non-Standard Conditions

The investigation of the reactivity of 9-(N-Methylformamido)julolidine under non-standard conditions is a promising avenue for discovering new synthetic methodologies and creating novel molecular architectures. The electron-rich nature of the julolidine ring system suggests that it may undergo unique transformations under electrochemical, photochemical, or high-pressure conditions.

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate the synthesis of julolidine-9-carboxamide derivatives, suggesting that 9-(N-Methylformamido)julolidine could also be a suitable substrate for rapid, microwave-promoted reactions. nih.gov This could facilitate the efficient derivatization of the core structure.

Furthermore, the julolidine moiety's inherent fluorescence makes it an ideal candidate for photochemical reactions. Photo-induced electron transfer (PET) processes are common in such systems and could be harnessed to trigger specific chemical transformations. researchgate.net For example, irradiation of 9-(N-Methylformamido)julolidine in the presence of suitable reactants could lead to novel cycloaddition or rearrangement products that are not accessible through traditional thermal methods. The oxidative dimerization of a julolidine-fused anthracene (B1667546) derivative in solution highlights the potential for novel reactivity leading to larger, conjugated systems. rsc.org

The exploration of reactivity under high pressure could also reveal interesting transformations, potentially leading to the formation of novel polymeric materials or strained-ring systems with unusual electronic properties.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of new derivatives of 9-(N-Methylformamido)julolidine with enhanced or specific properties can be significantly accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry. fiveable.mewjpr.net These techniques allow for the rapid synthesis and evaluation of large libraries of related compounds, drastically reducing the time required to identify lead candidates for specific applications. fiveable.me

Combinatorial chemistry approaches can be employed to systematically modify the 9-(N-Methylformamido)julolidine scaffold. For instance, by varying the substituent on the formamide (B127407) nitrogen or by introducing additional functional groups onto the julolidine ring, a diverse library of derivatives can be generated. Solid-phase synthesis could be a particularly useful technique, allowing for the efficient construction and purification of these libraries.

Once a library of derivatives is synthesized, HTS methods can be used to rapidly assess their properties. Given the fluorescent nature of the julolidine core, fluorescence-based assays are particularly well-suited for this purpose. nih.gov For example, screens can be designed to identify derivatives that exhibit a specific fluorescence response to a target analyte, such as a metal ion or a biomolecule. nih.govnih.gov Fluorescence polarization assays, which are sensitive to changes in molecular weight, could be used to screen for derivatives that bind to proteins or other macromolecules. nih.gov

Table 2 outlines a potential workflow for the discovery of novel 9-(N-Methylformamido)julolidine derivatives using combinatorial chemistry and high-throughput screening.

| Step | Methodology | Objective |

| 1. Library Design | In silico modeling | To design a library of derivatives with diverse electronic and steric properties. |

| 2. Library Synthesis | Combinatorial chemistry (e.g., solid-phase synthesis) | To efficiently synthesize a large number of derivatives. |

| 3. High-Throughput Screening | Fluorescence-based assays | To rapidly identify compounds with desired properties (e.g., sensing, imaging). |

| 4. Hit Validation | Spectroscopic and biochemical analysis | To confirm the properties of the most promising candidates. |

| 5. Lead Optimization | Structure-activity relationship studies | To further refine the structure of lead compounds to enhance their performance. |

Through these emergent research directions, the scientific community is poised to unlock the full potential of 9-(N-Methylformamido)julolidine and its derivatives, paving the way for advancements in materials science, sensing, and beyond.

Q & A

Q. What are the primary applications of julolidine-based molecular rotors like DCVJ and CCVJ in experimental research?

Julolidine derivatives such as DCVJ and CCVJ are fluorescent molecular rotors used to probe microenvironmental viscosity, protein conformational changes, and polymerization dynamics. For example:

- Viscosity sensing : CCVJ exhibits fluorescence intensity proportional to solvent viscosity due to restricted intramolecular rotation in high-viscosity environments .

- Protein interactions : DCVJ binds to tubulin and actin, with fluorescence increasing upon polymerization, making it useful for monitoring cytoskeletal dynamics .

- Drug delivery : DCVJ and CCVJ have been employed to study molecular rotation in monolayers and collapsed films, aiding in controlled release system design .

Methodological Tip : Optimize excitation/emission wavelengths (e.g., λex 433 nm, λem 500 nm for CCVJ in Tris buffer) and account for solvent polarity effects .

Q. How should researchers handle solubility challenges when working with julolidine derivatives?

DCVJ and CCVJ have limited water solubility but dissolve well in organic solvents like DMSO or chloroform . For cellular studies:

- Derivatization : Modify functional groups (e.g., esterification of CCVJ with farnesyl chains to create FCVJ) to enhance membrane localization and reduce protein binding .

- Solvent compatibility : Use DMSO at concentrations <1% to avoid cytotoxicity. Pre-dissolve in DMSO before diluting in aqueous buffers .

Safety Note : Follow PPE guidelines (gloves, impervious clothing) and avoid inhalation of dust/aerosols during handling .

Advanced Research Questions

Q. How can researchers resolve background noise in fluorescence-based assays involving DCVJ/CCVJ?

Background signals often arise from nonspecific protein binding or solvent polarity interference. Strategies include:

- Ratiometric approaches : Combine polarity-insensitive dyes (e.g., CMAM) with CCVJ to normalize fluorescence signals against concentration variations .

- Serum-free conditions : Use serum-free buffers to minimize DCVJ binding to serum proteins, which reduces cytoplasmic leakage and false signals .

- Control experiments : Perform parallel assays with polarity-sensitive dyes (e.g., SYPRO Orange) to decouple viscosity and polarity effects .

Example : In tubulin polymerization assays, pre-incubate DCVJ with purified tubulin to establish baseline fluorescence before initiating polymerization .

Q. What experimental designs are recommended for studying TICT (Twisted Intramolecular Charge Transfer) behavior in julolidine derivatives?

TICT activity is critical for understanding fluorescence quenching in low-viscosity environments. Key methodologies:

- Polarization-resolved fluorescence : Measure anisotropy to quantify rotational diffusion rates in solvents of varying viscosity .

- Host-guest systems : Use cyclodextrins (β-CD, γ-CD) to modulate excimer formation. For instance, γ-CD stabilizes DCVJ excimers via 2:2 host-guest complexes, enhancing excimer emission .

- Time-resolved spectroscopy : Analyze fluorescence lifetimes to distinguish TICT states from other quenching mechanisms .

Data Contradiction Alert : DCVJ does not exhibit TICT emission due to its rigid donor group, unlike structurally flexible analogs . Always validate assumptions with control compounds.

Q. How can julolidine derivatives be optimized for in vivo or cellular imaging applications?

Challenges include poor membrane permeability and photostability. Solutions:

- Structural modifications : Introduce carboxyl groups (as in CCVJ) for hydrophilic compatibility or alkyl chains (e.g., FCVJ) for membrane embedding .

- Two-photon excitation : Use near-IR wavelengths to reduce photobleaching and improve tissue penetration .

- Co-localization assays : Pair CCVJ with organelle-specific dyes (e.g., MitoTracker) to correlate viscosity changes with subcellular events .

Case Study : CCVJ was used to monitor MDM2 protein interactions in cancer drug development, with fluorescence intensity correlating with binding affinity .

Methodological Frameworks

What criteria should guide the design of research questions involving julolidine derivatives?

Apply the FINER framework:

- Feasible : Ensure access to necessary tools (e.g., fluorescence spectrometers, purified proteins).

- Novel : Explore understudied applications (e.g., DCVJ in amyloid aggregation studies).

- Ethical : Adhere to biosafety protocols for chemical waste disposal .

- Relevant : Align with broader goals (e.g., drug delivery optimization, cytoskeletal dynamics).

Pitfall Avoidance : Avoid overly broad questions like "How does DCVJ work?" Instead, ask, "How does solvent viscosity modulate DCVJ fluorescence anisotropy in lipid bilayers?" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products